Vinclozolin epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vinclozolin epoxide typically involves the epoxidation of vinclozolin using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction is carried out under mild conditions, usually at room temperature, and the epoxide is formed through a concerted mechanism where the oxygen atom is added to the vinyl group of vinclozolin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of vinclozolin to its epoxide derivative. The reaction is monitored to maintain optimal temperature and pressure conditions, and the product is purified through standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Vinclozolin epoxide undergoes various chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols.
Oxidation and reduction: The epoxide can be further oxidized to form diols or reduced to form alkenes.
Substitution reactions: The epoxide ring can be substituted by halides or other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, halides.
Oxidizing agents: Peroxycarboxylic acids, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Diols: Formed through the hydrolysis of the epoxide ring.
Ethers: Formed through the reaction with alcohols.
Amino alcohols: Formed through the reaction with amines.
Scientific Research Applications
Vinclozolin epoxide has several scientific research applications, including:
Mechanism of Action
Vinclozolin epoxide exerts its effects through several mechanisms:
Endocrine disruption: It acts as an antiandrogen by binding to androgen receptors and blocking the action of natural hormones.
Epigenetic modifications: It induces changes in DNA methylation and histone modifications, leading to altered gene expression and transgenerational effects.
Cellular signaling: It affects gap junctional intercellular communication and activates mitogen-activated protein kinases (MAPKs), leading to changes in cell proliferation and differentiation.
Comparison with Similar Compounds
Vinclozolin epoxide can be compared with other similar compounds such as:
Methoxychlor epoxide: Another epoxide derivative of a pesticide known for its endocrine-disrupting effects.
Bisphenol A (BPA) epoxide: A widely studied epoxide with known effects on cellular signaling and gene expression.
Phthalate epoxides: Epoxide derivatives of phthalates, known for their effects on reproductive health and development.
This compound is unique in its specific antiandrogenic effects and its ability to induce transgenerational epigenetic changes, making it a valuable compound for studying endocrine disruption and epigenetic inheritance .
Properties
CAS No. |
82532-83-0 |
---|---|
Molecular Formula |
C12H9Cl2NO4 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-5-methyl-5-(oxiran-2-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H9Cl2NO4/c1-12(9-5-18-9)10(16)15(11(17)19-12)8-3-6(13)2-7(14)4-8/h2-4,9H,5H2,1H3 |
InChI Key |
LJBHFNIQVFDSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.